molecular formula C30H24O9 B1674128 Hypocrellin b CAS No. 123940-54-5

Hypocrellin b

Cat. No.: B1674128
CAS No.: 123940-54-5
M. Wt: 528.5 g/mol
InChI Key: UDXPRXYOPQPNFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hypocrellin B (HB) is a natural pigment of perylenequinone derivatives . It has significant anti-tumor and anti-viral properties . The primary targets of HB are the cells infected by viruses or cancer cells . In the presence of light, HB produces reactive oxygen species (ROS), including singlet oxygen, superoxide, hydroxyl radical, and hydrogen peroxide .

Mode of Action

Upon light irradiation, HB produces reactive oxygen species (ROS), including singlet oxygen, superoxide, hydroxyl radical, and hydrogen peroxide . The ROS generated by HB can cause damage to the bacterial membrane integrity . This interaction with its targets leads to a significant reduction in the survival of the targeted cells .

Biochemical Pathways

The non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA is the first pathway enzyme involved in the biosynthesis of HB . This enzyme is responsible for condensation of acetyl-CoA and malonyl-CoA, chain elongation, and ring closure to form a common aromatic polyketide precursor, nor-toralactone . The photodynamic action of HB proceeds via both Type-I and -II mechanisms, but the Type-I mechanism might play a more important role in the aqueous dispersion .

Pharmacokinetics

HB is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection . This rapid clearance suggests that HB has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The sonodynamic action of HB significantly induces survival reduction of targeted cells in a HB dose-dependent manner . A 4-log reduction was observed after the combined treatment of HB and ultrasound sonication . The bacterial membrane integrity was notably damaged and the level of intracellular ROS level was remarkably increased after sonodynamic treatment . This suggests that apoptosis is an important mechanism of cell death induced by HB-mediated sonodynamic therapy .

Action Environment

The action of HB is influenced by environmental factors such as light and ultrasound. The photosensitizer showed a blue-shifted absorption band compared with HB, and showed negligible photosensitizing ability without H2O2 . The release of hb from the photosensitizer by the reaction with h2o2 regenerated the photosensitizing ability . Furthermore, the photosensitizer exhibited selective and effective photo-cytotoxicity against high H2O2-expressing cancer cells upon photo-irradiation with 660 nm light .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Hypocrellin B . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Hypocrellin B is a photostable, efficient generator of singlet oxygen . It is a potent inhibitor of protein kinase C . The molecule interacts with various enzymes and proteins, influencing biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but generally involves binding to the active sites of enzymes or interacting with structural proteins .

Cellular Effects

This compound has significant anti-tumor and anti-viral properties, as well as a strong photodynamic effect on malignant tumors, and human immunodeficiency virus type I (HIV-I) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The molecule’s effects on cells are largely due to its ability to generate singlet oxygen, which can cause damage to cellular structures and disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate singlet oxygen when exposed to light . This singlet oxygen can then react with various biomolecules, leading to their oxidation and subsequent changes in their function . This compound can also inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the molecule’s emission intensity significantly decreases after about 30 minutes of exposure to white light . Additionally, the molecule’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, tumor response was observed at low light dose (12 J/cm2; 12 mW/cm2) at short drug-light intervals, suggesting that the tumor vasculature is a more sensitive target compared to the cellular compartment of the tumor .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, the molecule has been found to strongly activate the phenylalanine/flavonoid pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, the water solubility of this compound was improved enormously, rendering its intravenous injection feasible without auxiliary solvent .

Subcellular Localization

The subcellular localization of this compound was assessed by a confocal laser scanning microscope . It is found in various compartments or organelles within the cell, and its activity or function can be affected by its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hypocrellin B can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the fermentation of Shiraia bambusicola under controlled conditions. The fermentation process is optimized to enhance the yield of this compound by manipulating factors such as temperature, pH, and nutrient availability .

Industrial Production Methods

In industrial settings, this compound is produced through submerged fermentation using Shiraia spp. This method is preferred due to its scalability and cost-effectiveness. The fermentation process involves the cultivation of the fungal mycelium in large bioreactors, followed by extraction and purification of the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of hypocrellin b can be achieved through a series of reactions starting from 3,4-dihydroxybenzaldehyde and using anthranilic acid as a starting material. The key steps involve the formation of a dihydroisoquinoline intermediate, which is then cyclized to form the hypocrellin skeleton. The final steps involve the introduction of the side chains and the conversion of the intermediate into hypocrellin b.", "Starting Materials": ["3,4-dihydroxybenzaldehyde", "anthranilic acid", "ethyl acetoacetate", "piperidine", "methyl iodide", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid"], "Reaction": ["Step 1: Condensation of 3,4-dihydroxybenzaldehyde with anthranilic acid in the presence of ethyl acetoacetate and piperidine to form a dihydroisoquinoline intermediate.", "Step 2: Cyclization of the dihydroisoquinoline intermediate with methyl iodide and triethylamine to form a bicyclic intermediate.", "Step 3: Conversion of the bicyclic intermediate into a chloro derivative using acetic anhydride and hydrochloric acid.", "Step 4: Introduction of the side chains through the reaction of the chloro derivative with sodium hydroxide and the appropriate side chain reagents.", "Step 5: Conversion of the intermediate into hypocrellin b through a series of oxidation and deprotection reactions."] }

CAS No.

123940-54-5

Molecular Formula

C30H24O9

Molecular Weight

528.5 g/mol

IUPAC Name

19-acetyl-12,13-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,17,19,22-decaene-5,21-dione

InChI

InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,33,35H,7H2,1-6H3

InChI Key

UDXPRXYOPQPNFT-UHFFFAOYSA-N

SMILES

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C

Canonical SMILES

CC1=C2C3=C(C4=C5C6=C3C(=C(C(=C(C6=CC(=C5C(=CC4=O)OC)OC)O)O)OC)C1)C(=O)C(=C2C(=O)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hypocrellin B; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Hypocrellin b primarily targets mitochondria [, , ], the energy powerhouses of cells. It also demonstrates activity in other subcellular organelles including lysosomes, the endoplasmic reticulum, and the Golgi apparatus []. Upon light activation, this compound generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals [, , , , ]. These ROS induce oxidative stress, leading to mitochondrial damage, characterized by mitochondrial swelling, loss of cristae (the folds within mitochondria), and mitochondrial membrane potential collapse [, ]. This damage disrupts cellular energy production and ultimately leads to cell death via apoptosis [, , , , ].

A: Yes, studies have shown that photodynamic therapy with this compound can also inhibit cancer cell adhesion and migration []. These effects are crucial in limiting cancer progression and metastasis.

ANone: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases and literature dedicated to the structural elucidation of this compound.

A: Yes, several studies utilize spectroscopic techniques to characterize this compound and its interactions. UV-Vis spectroscopy is frequently employed to study the absorption properties of this compound and its derivatives [, , , , , ]. Researchers use fluorescence spectroscopy to investigate the interaction of this compound with biomolecules like collagen [, ] and DNA [, ]. Additionally, electron paramagnetic resonance (EPR) spectroscopy helps elucidate the generation of reactive oxygen species by this compound upon light activation [, , , ].

A: this compound's stability is influenced by factors like solvent polarity, oxygen presence, and light exposure [, ]. Its stability is enhanced when incorporated into delivery systems like liposomes [, , ].

A: Formulating this compound into nanoparticles, such as those using apoferritin [] or incorporating it into liposomes [, , ], improves its delivery and enhances its photodynamic efficacy.

A: While primarily studied for its photodynamic properties, one study explored the potential of this compound grafted onto activated carbon as a photocatalyst for the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light []. This research suggests the possibility of broader applications of this compound in photocatalysis, though further investigation is needed.

ANone: The provided research articles primarily focus on experimental investigations of this compound. There is a lack of information regarding the use of computational chemistry and modeling approaches to study this compound in the provided abstracts.

A: Introducing different substituents on the this compound core structure significantly alters its photophysical and photochemical properties. For instance, amino-substituted this compound derivatives exhibit enhanced red absorptivities and strong singlet oxygen generation capabilities, making them promising candidates for photodynamic therapy []. Similarly, brominated this compound derivatives demonstrate higher yields of active intermediates like hydroxyl radicals, further highlighting the impact of structural modifications on photodynamic activity [].

A: Yes, the peri-hydroxylated perylenequinone structure of this compound is essential for its photodynamic activity []. Modifications to this core structure can significantly impact its ability to generate reactive oxygen species upon light activation.

A: Encapsulating this compound into delivery systems like liposomes [, , ] or complexing it with cyclodextrins [] significantly improves its water solubility and stability, leading to enhanced bioavailability.

ANone: The provided abstracts primarily focus on the scientific aspects of this compound and lack information regarding SHE regulations. Consult relevant regulatory guidelines and safety data sheets for information on safe handling and disposal practices.

A: Studies using radiolabeled this compound show that it is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection []. This rapid clearance suggests a potential for minimal systemic toxicity.

A: Encapsulating this compound in liposomes alters its biodistribution, enhancing its accumulation in tumor tissues compared to free this compound [, ].

A: Researchers employ various cancer cell lines, including human ovarian cancer HO-8910 cells [, ], human hepatocellular carcinoma HepG2 cells [], human nasopharyngeal carcinoma CNE2 cells [], and human gastric adenocarcinoma BGC-823 cells [, ], to investigate this compound's photodynamic efficacy in vitro. In vivo studies utilize mouse models bearing tumors [, ] to evaluate the therapeutic potential of this compound-mediated photodynamic therapy.

A: Yes, this compound-mediated sonodynamic therapy shows promise in reversing multidrug resistance in doxorubicin-resistant SGC7901/ADR cells []. This effect is linked to the downregulation of P-glycoprotein (P-gp) expression, a protein responsible for pumping drugs out of cancer cells, thereby restoring their sensitivity to chemotherapy [].

ANone: The provided research articles primarily focus on the therapeutic potential of this compound and lack comprehensive information on its toxicity and long-term effects. Further research is necessary to fully elucidate its safety profile.

A: Formulating this compound into nanoparticles [] or encapsulating it within liposomes [, , ] enhances its delivery to specific targets, improving its therapeutic efficacy. These delivery systems can be further modified for active targeting by conjugating them with specific ligands that bind to receptors overexpressed on target cells.

ANone: The provided research articles primarily focus on the therapeutic mechanisms and efficacy of this compound and lack information regarding specific biomarkers and diagnostic applications.

A: Spectrophotometry is a key method for quantifying this compound, relying on its characteristic absorption properties [, ]. Researchers also utilize high-performance liquid chromatography (HPLC) to analyze and quantify this compound in complex mixtures [, ].

ANone: The provided research articles primarily focus on the biomedical applications of this compound and lack information regarding its environmental impact and degradation pathways.

A: this compound exhibits poor water solubility, limiting its bioavailability [, ]. This limitation necessitates the use of formulation strategies like liposomes or cyclodextrin complexation to enhance its solubility and improve delivery [, ].

ANone: The provided abstracts do not offer detailed information on the validation of analytical methods used for this compound quantification.

ANone: The provided research articles primarily focus on the scientific aspects of this compound and lack information regarding specific quality control and assurance measures.

ANone: The provided research articles primarily focus on the photodynamic effects of this compound and do not provide information regarding its potential immunogenicity or ability to elicit immunological responses.

A: One study highlights that this compound-mediated sonodynamic therapy can downregulate P-glycoprotein (P-gp) expression []. P-gp is a crucial drug efflux transporter responsible for multidrug resistance in cancer cells. This downregulation by this compound suggests its potential to modulate drug transporter activity and overcome resistance mechanisms.

ANone: The provided research articles do not delve into the potential interactions of this compound with drug-metabolizing enzymes. Further investigation is needed to assess its potential to induce or inhibit these enzymes.

ANone: The provided research articles focus on the photodynamic effects and therapeutic potential of this compound. Further research is needed to fully understand its biocompatibility and biodegradability.

A: While the provided research articles primarily focus on this compound, they occasionally mention other photosensitizers like hematoporphyrin derivatives []. Comparing the performance, cost, and impact of this compound with alternative photosensitizers requires further research and analysis.

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